molecular formula C15H14N6O B7843176 5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide

5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B7843176
M. Wt: 294.31 g/mol
InChI Key: QNOUCHSBSCSNEP-UHFFFAOYSA-N
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Description

5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both pyridazine and pyrazole rings. These structures are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursorsReaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other pyridazine and pyrazole derivatives, such as:

Properties

IUPAC Name

5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-9-2-4-10(5-3-9)12-6-7-13(20-19-12)21-14(16)11(8-18-21)15(17)22/h2-8H,16H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOUCHSBSCSNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3C(=C(C=N3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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